molecular formula C19H20F2N6O2S B2931742 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide CAS No. 2309749-44-6

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B2931742
CAS No.: 2309749-44-6
M. Wt: 434.47
InChI Key: CTSXSXTZEJNKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS) kinase. CSF1R is a key regulator of the survival, proliferation, and differentiation of macrophages and microglia , making it a critical target in oncology and immunology research. This compound acts by competitively binding to the ATP-binding pocket of CSF1R, thereby suppressing its kinase activity and downstream signaling pathways. The primary research value of this inhibitor lies in its application for studying tumor microenvironment dynamics, particularly the role of tumor-associated macrophages (TAMs) which are often pro-tumorigenic and are recruited and educated via the CSF1/CSF1R axis. Targeting TAMs through CSF1R inhibition has shown promise in disrupting tumor growth, angiogenesis, and metastasis in preclinical models . Furthermore, this molecule is a valuable tool for investigating inflammatory and autoimmune diseases, as well as neurological conditions where microglial function is implicated. Its specific chemical structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is designed for high potency and selectivity, providing researchers with a reliable pharmacological agent for probing CSF1R-dependent biological processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O2S/c1-25(30(28,29)11-13-8-14(20)4-5-16(13)21)15-9-26(10-15)18-7-6-17-22-23-19(12-2-3-12)27(17)24-18/h4-8,12,15H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSXSXTZEJNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H18N6O2S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 2320146-74-3

The compound primarily acts as a kinase inhibitor. Kinases play a critical role in various cellular processes, including cell proliferation and survival. By inhibiting specific kinases, this compound can potentially disrupt cancer cell signaling pathways.

In Vitro Studies

Several studies have evaluated the biological activity of compounds similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A study reported that related triazolo-pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most potent compounds showed IC50 values in the low micromolar range (e.g., 1.06 μM for A549) .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the triazolo and pyridazine moieties significantly affect the compound's potency and selectivity. The presence of a cyclopropyl group has been associated with enhanced biological activity compared to other substituents .

Case Study 1: c-Met Kinase Inhibition

A recent study focused on the inhibition of c-Met kinase by various triazolo derivatives. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like Foretinib. This suggests its potential utility in treating cancers characterized by c-Met overexpression .

Case Study 2: Apoptosis Induction

Research involving apoptosis assays revealed that compounds structurally similar to this compound could induce late apoptosis in A549 cells. This was evidenced by significant changes in cell cycle distribution and increased apoptotic markers .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameIC50 (μM)TargetNotes
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)0.090c-Met KinaseComparable to Foretinib
Compound 12e1.06A549Significant cytotoxicity
Compound 19e2.73HeLaInduces apoptosis

Comparison with Similar Compounds

Structural Analogues of the [1,2,4]Triazolo[4,3-b]Pyridazine Core

The following compounds share the triazolo-pyridazine scaffold but differ in substituents, impacting physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly provided ~450 (estimated) 3-cyclopropyl, azetidin-3-yl, 2,5-difluorophenyl, N-methylmethanesulfonamide
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine C15H14F3N5 321.3 3-trifluoromethyl, 6-(3-phenylpropyl)amine
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide C18H19F3N6O2S 440.4 3-trifluoromethyl, pyrrolidin-3-yl, phenylmethanesulfonamide
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide C17H17FN6OS 372.4 Unsubstituted triazolo-pyridazine, azetidin-3-yl, 4-fluorophenylthioacetamide
Key Observations:

Substituent Diversity :

  • The target compound uniquely combines a cyclopropyl group (steric hindrance) with a 2,5-difluorophenyl moiety (enhanced lipophilicity and metabolic stability) .
  • ’s compound replaces cyclopropyl with trifluoromethyl (electron-withdrawing) and uses a pyrrolidine ring (5-membered, more flexible than azetidine) .
  • lacks substituents on the triazolo-pyridazine core but includes a thioether-linked fluorophenyl group, which may alter redox properties .

Synthetic Pathways :

  • Suzuki-Miyaura coupling is a common method for attaching aryl/heteroaryl groups to the triazolo-pyridazine core, as seen in and .
  • The azetidine ring in the target compound likely requires specialized cyclization steps compared to pyrrolidine derivatives .

Trifluoromethyl groups (as in and ) are associated with increased metabolic stability and membrane permeability .

Functional Group Variations and Pharmacological Relevance

  • Sulfonamide vs. Acetamide : The target compound’s methanesulfonamide group (polar, hydrogen-bond acceptor) contrasts with the thioacetamide in , which may reduce solubility but improve membrane penetration .
  • Fluorine Substitution : The 2,5-difluorophenyl group (two meta-fluorines) offers balanced lipophilicity and electronic effects compared to the 4-fluorophenylthio group in or the trifluoromethyl in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.